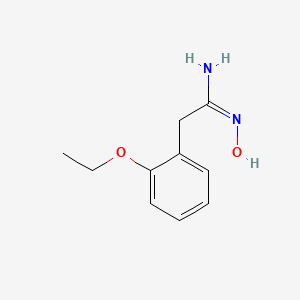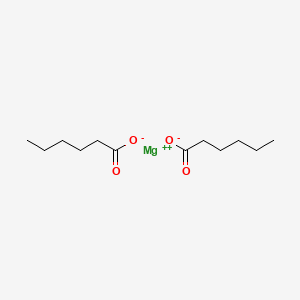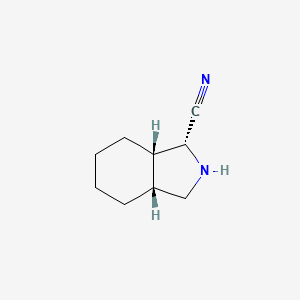![molecular formula C5H15NO6P2 B13796357 [(Isopropylimino)dimethylene]bisphosphonic acid CAS No. 6056-52-6](/img/structure/B13796357.png)
[(Isopropylimino)dimethylene]bisphosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Isopropylimino)dimethylene]bisphosphonic acid is an organophosphorus compound with the molecular formula C5H15NO6P2. It is characterized by the presence of two phosphonic acid groups attached to a central nitrogen atom, which is bonded to an isopropyl group and two methylene groups . This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
[(Isopropylimino)dimethylene]bisphosphonic acid can be synthesized through a reaction involving formaldehyde, isopropylamine, and phosphorous acid. The reaction typically occurs under controlled conditions, including specific temperatures and pH levels, to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reactants and conditions as in laboratory synthesis. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
[(Isopropylimino)dimethylene]bisphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can modify the nitrogen and phosphorus centers.
Substitution: The methylene groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphonic acid derivatives, while substitution reactions can produce a variety of functionalized phosphonic acids .
Scientific Research Applications
[(Isopropylimino)dimethylene]bisphosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for synthesizing other organophosphorus compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Research explores its use in developing drugs for bone diseases due to its ability to bind to hydroxyapatite in bones.
Mechanism of Action
The mechanism of action of [(Isopropylimino)dimethylene]bisphosphonic acid involves its interaction with specific molecular targets, such as enzymes and metal ions. The compound can inhibit enzyme activity by binding to the active site or by chelating metal ions required for enzymatic function. These interactions disrupt normal biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
[(Isopropylimino)dimethylene]bisphosphonic acid can be compared with other bisphosphonic acids, such as:
Etidronic acid: Known for its use in bone disease treatment.
Alendronic acid: Widely used in osteoporosis therapy.
Pamidronic acid: Used in treating bone metastases and hypercalcemia.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and binding properties compared to other bisphosphonic acids .
Properties
CAS No. |
6056-52-6 |
|---|---|
Molecular Formula |
C5H15NO6P2 |
Molecular Weight |
247.12 g/mol |
IUPAC Name |
[phosphonomethyl(propan-2-yl)amino]methylphosphonic acid |
InChI |
InChI=1S/C5H15NO6P2/c1-5(2)6(3-13(7,8)9)4-14(10,11)12/h5H,3-4H2,1-2H3,(H2,7,8,9)(H2,10,11,12) |
InChI Key |
MOJRXHQNPURCNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CP(=O)(O)O)CP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethyl[2-methylene-1-(4-pentenyl)cyclopropyl]silane](/img/structure/B13796274.png)
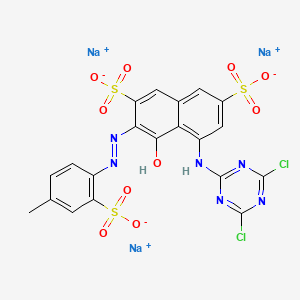
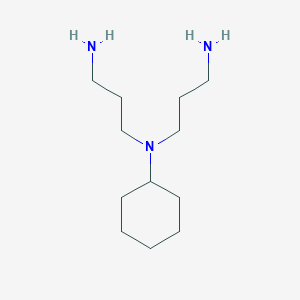
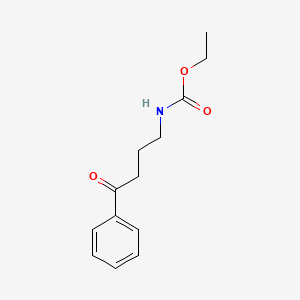

![N,N-Dibenzyl-1',3'-dihydro-3',3'-dimethyl-1'-phenylspiro[2H-1-benzopyran-2,2'-(2')indol]-7-amine](/img/structure/B13796313.png)
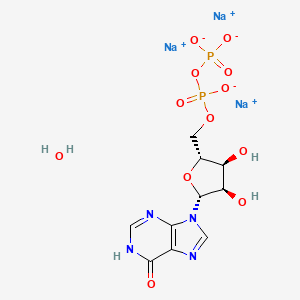


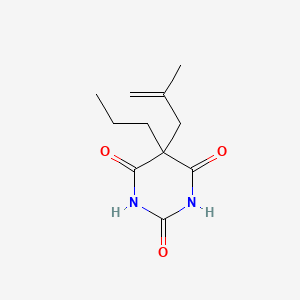
![6-M-Tolyl-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13796349.png)
